4-(Isoquinolin-5-yl)thiazol-2-amine 4-(Isoquinolin-5-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955751
InChI: InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-3-1-2-8-6-14-5-4-9(8)10/h1-7H,(H2,13,15)
SMILES:
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol

4-(Isoquinolin-5-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC15955751

Molecular Formula: C12H9N3S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Isoquinolin-5-yl)thiazol-2-amine -

Specification

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
IUPAC Name 4-isoquinolin-5-yl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-3-1-2-8-6-14-5-4-9(8)10/h1-7H,(H2,13,15)
Standard InChI Key LFHNKCBBERHEOI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)C3=CSC(=N3)N

Introduction

Structural and Physicochemical Properties

Molecular Structure and Isomerism

The compound features a thiazole ring (five-membered sulfur-nitrogen heterocycle) substituted at the 4-position with an isoquinoline group (a bicyclic aromatic system with a nitrogen atom). The thiazole’s sulfur atom contributes to aromatic stability, while the isoquinoline enhances planarity and π-conjugation .

Key structural features:

  • Thiazole ring: Positions 2 (amine group), 4 (isoquinoline attachment), and 5 (sulfur atom).

  • Isoquinoline moiety: Substituted at position 5, contributing to electronic and steric interactions .

SMILES notation: N=c1scc([nH]1)c1cccc2c1ccnc2 .

Physicochemical Properties

PropertyValueSource
Molecular weight227.285 g/mol
Molecular formulaC₁₂H₉N₃S
SolubilityModerate in organic solvents
StabilityStable under ambient conditions

Comparative analysis:

  • N-ethyl derivative (C₁₄H₁₃N₃S): Increased lipophilicity due to ethyl substitution at the amine .

  • Thiazolo[5,4-f]isoquinolin-2-amine (C₁₀H₇N₃S): Fused ring system with enhanced rigidity .

Synthesis and Chemical Reactivity

Palladium-Catalyzed Coupling

Isoquinoline halides undergo Suzuki-Miyaura coupling with thiazole boronic acids to form biaryl linkages .

Reactivity Profile

The thiazole amine undergoes electrophilic substitution at C5 and nucleophilic substitution at C2. The isoquinoline moiety enhances stability but may limit reactivity at adjacent positions .

Key reactions:

  • Acylation: Reaction with acyl chlorides yields amide derivatives.

  • Alkylation: Benzyl bromides form N-benzylated products (e.g., N-ethyl derivatives) .

Biological Activity and Pharmacological Applications

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)5-LOX IC₅₀ (μM)
5d12.4 ± 1.635.4 ± 2.347.2 ± 3.1
5e26 ± 1.497 ± 3.198 ± 1.4
Aspirin>100>100>100
Celecoxib>1001.8 ± 0.5>100
Data adapted from

Mechanism: Docking studies suggest binding to COX-2 and 5-LOX active sites via hydrogen bonds with amino acids (e.g., Arg120, Ser353) .

Anticancer Activity

Isoquinoline-thiazole hybrids are explored for kinase inhibition. For example:

  • N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines inhibit Aurora A/B kinases (Kᵢ: 8–9 nM) .

  • Imidazo[2,1-b]thiazole derivatives show antitumor activity against breast and colon cancer cell lines (IC₅₀: 3.1–4.9 μM) .

Structure-activity relationship (SAR):

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance potency.

  • Aromatic substituents improve binding to hydrophobic kinase pockets .

Antimicrobial Properties

Thiazole scaffolds are effective against gram-positive bacteria and fungi. While specific data for the target compound is lacking, related derivatives exhibit:

CompoundMIC (μg/mL)Target Organism
Thiazole-hydrazone1.95–3.91Staphylococcus aureus
Imidazolyl-thiazole0.98–3.9Bacillus subtilis
Data adapted from

Research Gaps and Future Directions

  • Direct pharmacological evaluation: No studies on 4-(Isoquinolin-5-yl)thiazol-2-amine’s biological activity.

  • Optimization: Introduce fluorine or morpholine groups to improve solubility and selectivity .

  • Target identification: Explore interactions with tau protein or prion proteins .

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